molecular formula C12H5F6NO2S B14931690 2,5-difluoro-N-(2,3,5,6-tetrafluorophenyl)benzenesulfonamide

2,5-difluoro-N-(2,3,5,6-tetrafluorophenyl)benzenesulfonamide

Cat. No.: B14931690
M. Wt: 341.23 g/mol
InChI Key: UCPQWIJRZIFRAN-UHFFFAOYSA-N
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Description

2,5-DIFLUORO-N-(2,3,5,6-TETRAFLUOROPHENYL)-1-BENZENESULFONAMIDE is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms attached to both the benzene ring and the sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DIFLUORO-N-(2,3,5,6-TETRAFLUOROPHENYL)-1-BENZENESULFONAMIDE typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 2,3,5,6-tetrafluoroaniline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-DIFLUORO-N-(2,3,5,6-TETRAFLUOROPHENYL)-1-BENZENESULFONAMIDE can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced to form different functional groups.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used in substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2,5-DIFLUORO-N-(2,3,5,6-TETRAFLUOROPHENYL)-1-BENZENESULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s fluorinated structure makes it useful in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of various industrial chemicals and polymers.

Mechanism of Action

The mechanism of action of 2,5-DIFLUORO-N-(2,3,5,6-TETRAFLUOROPHENYL)-1-BENZENESULFONAMIDE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, as well as improve its metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-N-(2,3,5,6-tetrafluorophenyl)benzamide
  • 5-Chloro-N-[(5-chloro-2-thienyl)sulfonyl]-N-(2,3,5,6-tetrafluorophenyl)-2-thiophenesulfonamide

Uniqueness

2,5-DIFLUORO-N-(2,3,5,6-TETRAFLUOROPHENYL)-1-BENZENESULFONAMIDE is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical and physical properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H5F6NO2S

Molecular Weight

341.23 g/mol

IUPAC Name

2,5-difluoro-N-(2,3,5,6-tetrafluorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H5F6NO2S/c13-5-1-2-6(14)9(3-5)22(20,21)19-12-10(17)7(15)4-8(16)11(12)18/h1-4,19H

InChI Key

UCPQWIJRZIFRAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)(=O)NC2=C(C(=CC(=C2F)F)F)F)F

Origin of Product

United States

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